molecular formula C12H16O2 B14127602 4-(2-methoxyphenyl)tetrahydro-2H-pyran

4-(2-methoxyphenyl)tetrahydro-2H-pyran

Cat. No.: B14127602
M. Wt: 192.25 g/mol
InChI Key: RWGAUBPDRQJOQL-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-methoxyphenyl)tetrahydro-2H-pyran involves the Prins cyclization reaction. This reaction typically uses isoprenol and benzaldehyde as starting materials, with montmorillonite K10 clay as an acid catalyst . The reaction conditions include a temperature of 70°C, a ratio of aldehyde to isoprenol of 0.9:1, and the use of toluene as a solvent . Another method involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as acids or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)tetrahydro-2H-pyran is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(2-methoxyphenyl)oxane

InChI

InChI=1S/C12H16O2/c1-13-12-5-3-2-4-11(12)10-6-8-14-9-7-10/h2-5,10H,6-9H2,1H3

InChI Key

RWGAUBPDRQJOQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCOCC2

Origin of Product

United States

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